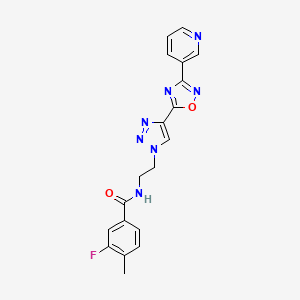

3-fluoro-4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-fluoro-4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a synthetic organic compound characterized by a complex structure incorporating multiple functional groups. Its unique molecular architecture allows it to participate in a diverse array of chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide typically involves multi-step reactions:

Starting materials: : The synthesis begins with readily available precursors such as 3-fluorobenzoyl chloride, 4-methylaniline, and 3-(pyridin-3-yl)-1,2,4-oxadiazole.

Reaction conditions: : The process may involve amide bond formation, triazole ring formation via click chemistry, and oxadiazole ring synthesis under controlled conditions (e.g., solvent choices, temperature, catalysts).

Industrial Production Methods: Scaling up the synthesis for industrial production entails optimization of each step to ensure yield, purity, and cost-efficiency. Automation and continuous flow chemistry may be employed to enhance productivity and safety.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: : Due to the presence of reactive fluorine and methyl groups, substitution reactions with nucleophiles can occur.

Oxidation: : The compound can undergo oxidation, particularly at the methyl group, forming corresponding aldehydes or acids.

Reduction: : Reduction reactions can alter the nitrogens and the triazole ring.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Substitution: : Typical nucleophiles and solvents like dimethyl sulfoxide (DMSO) or acetone.

Major Products

Oxidation: : Leads to products such as 4-methyl-3-fluorobenzaldehyde.

Substitution: : Depending on the nucleophile used, products vary widely.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features multiple pharmacophores including:

- Fluorinated aromatic ring : Enhances lipophilicity and biological activity.

- Oxadiazole and triazole moieties : Known for their roles in anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that compounds containing the oxadiazole and triazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Studies have shown that derivatives of oxadiazoles can inhibit cell proliferation in breast (MCF7) and lung (A549) cancer models with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-fluoro derivative | MCF7 | 0.275 |

| 1,2,4-Oxadiazole analog | HCT116 | 0.19 |

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activities against a range of pathogens. The presence of the pyridine ring enhances its interaction with bacterial enzymes, leading to effective inhibition.

Case Studies

Several studies have documented the efficacy of this compound in preclinical settings:

- Study on Antitumor Activity : A novel series of oxadiazole derivatives were evaluated for their ability to inhibit tumor growth in xenograft models, showing a dose-dependent response with significant tumor reduction at higher doses .

- Antimicrobial Evaluation : The compound was tested against Staphylococcus aureus and E. coli, demonstrating a minimum inhibitory concentration (MIC) lower than standard antibiotics .

Mecanismo De Acción

Molecular Targets and Pathways

Binding Mechanisms: : Binds to specific biological targets due to its affinity with functional groups.

Pathways: : Inhibits or activates specific biochemical pathways by interacting with enzymes, receptors, or DNA.

Comparación Con Compuestos Similares

Similar compounds include those with related structural motifs such as:

3-fluoro-4-methyl-N-(2-(4-(1H-1,2,3-triazol-1-yl)ethyl)benzamide): : Lacks the oxadiazole and pyridine groups.

4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide: : Similar structure but lacks fluorine.

Let’s keep this scientific adventure going; what sparked your interest in this compound?

Actividad Biológica

The compound 3-fluoro-4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention in recent years for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The structure of the compound can be broken down as follows:

- Core Structure : The compound features a benzamide backbone with multiple functional groups including a fluorine atom and a pyridine moiety.

- Functional Groups : The presence of the 1,2,4-oxadiazole and 1,2,3-triazole rings suggests potential for diverse biological interactions.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Anticancer Activity

-

Inhibition of Cancer Cell Proliferation :

- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In particular, it exhibited cytotoxic effects against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values ranging from 0.65 to 2.41 µM .

- Comparative studies indicated that its activity may surpass that of traditional chemotherapeutics like doxorubicin .

-

Mechanism of Action :

- Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways and upregulation of p53 expression .

- Molecular docking studies suggest strong interactions between the compound and key proteins involved in cancer progression, particularly through hydrogen bonding within the ATP pocket of kinases .

Kinase Inhibition

The compound also exhibits inhibitory activity against specific kinases:

- p38α MAP Kinase : It has been reported to inhibit p38α MAP kinase with IC50 values comparable to established inhibitors like SB203580 . This suggests a mechanism where the compound may modulate cellular signaling pathways critical for cancer cell survival and proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | 0.65 | Apoptosis induction via caspase activation |

| Study 2 | MEL-8 (melanoma) | 2.41 | Inhibition of proliferation through kinase modulation |

| Study 3 | A549 (lung cancer) | 0.12 | Targeting MAPK signaling pathways |

Research Findings

Research findings indicate that modifications to the chemical structure can enhance biological activity:

- Substitutions on the aromatic rings have been shown to affect binding affinity and selectivity towards target proteins, enhancing anticancer efficacy .

- The incorporation of halogen atoms and other electron-donating or withdrawing groups can significantly alter the pharmacological profile of similar compounds .

Propiedades

IUPAC Name |

3-fluoro-4-methyl-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN7O2/c1-12-4-5-13(9-15(12)20)18(28)22-7-8-27-11-16(24-26-27)19-23-17(25-29-19)14-3-2-6-21-10-14/h2-6,9-11H,7-8H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTYAGRUTCNRKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.